benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC15558865
Molecular Formula: C26H28N2O5S
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N2O5S |
|---|---|
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C26H28N2O5S/c1-4-31-20-12-11-19(15-21(20)32-5-2)24-23(25(30)33-16-18-9-7-6-8-10-18)17(3)27-26-28(24)22(29)13-14-34-26/h6-12,15,24H,4-5,13-14,16H2,1-3H3 |
| Standard InChI Key | ZIDSHSXVRBLICL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OCC |
Introduction
Benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound featuring a unique heterocyclic structure. This compound integrates elements of pyrimidine and thiazine rings, with additional functional groups such as benzyl, diethoxyphenyl, and a carboxylate group. Its molecular weight is approximately 494.6 g/mol, indicating a substantial molecular size with potential for diverse chemical and biological properties.
Synthesis and Chemical Reactions
The synthesis of benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate typically involves multi-step organic reactions. These reactions can be optimized to improve yield and purity, which is crucial for industrial applications.
Biological Activities and Applications
This compound is of interest in medicinal chemistry due to its unique structural properties. It may be explored for various biological activities, including interaction studies with biological targets to understand its pharmacodynamics and pharmacokinetics. These studies are essential for assessing its therapeutic potential.
| Potential Biological Activity | Description |
|---|---|
| Pharmacodynamics | Binding affinity to biological targets |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion |
Comparison with Similar Compounds
Benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate can be compared with other compounds featuring variations in their substituents:
Safety and Handling
While specific safety data for benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is not readily available, compounds with similar structures often require careful handling due to potential toxicity and skin irritation. General precautions include wearing protective gear and avoiding ingestion or skin contact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume